Boc-O-benzyl-alpha-methyl-D-Tyr
Description
- Boc (tert-butoxycarbonyl) protection on the amino group.
- O-benzyl protection on the phenolic hydroxyl group.
- Alpha-methyl substitution on the amino acid backbone (introducing steric hindrance).
- D-configuration (non-natural stereochemistry compared to the L-form).
This compound is primarily used in solid-phase peptide synthesis (SPPS) under Boc (tert-butoxycarbonyl) chemistry. However, under repeated acidic deprotection conditions (e.g., TFA), the benzyl group may migrate from the phenolic oxygen to the aromatic ring, a limitation noted in structurally similar compounds like Boc-Tyr(Bzl)-OH .
Properties
Molecular Formula |
C22H27NO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m1/s1 |
InChI Key |
QPRMUNUFRFMEDC-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Tyrosine and Formation of Boc- and Benzyl-Protected Intermediates
a. Initial Protection of Tyrosine (TYR):
The synthesis begins with the protection of the amino and hydroxyl groups of tyrosine to prevent undesired side reactions. The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl is protected with a benzyl group (O-benzylation).
- Method:
- Tyrosine is dissolved in an alkaline medium (pH ≥ 9) using sodium hydroxide or potassium hydroxide, which deprotonates the phenolic hydroxyl, facilitating benzylation.
- Benzyl bromide or benzyl chloride is added in excess, allowing nucleophilic substitution to form O-benzyl-L-tyrosine (IR bands at 1117 cm$$^{-1}$$ for C–O ether confirm this).
- The amino group is protected with Boc anhydride ((Boc)$$_2$$O) under basic conditions, forming N-Boc-O-benzyl-L-tyrosine (IR bands at 1613–1673 cm$$^{-1}$$ for C=O carbamate).
b. Synthesis of Boc-L-tyrosine:
Introduction of the Alpha-Methyl Group
a. Alkylation at the Alpha-Carbon:
- Method:
- The alpha-methyl group is introduced via enolate chemistry or nucleophilic substitution on a protected amino acid precursor.
- One common approach involves generating the enolate of a protected amino acid derivative (e.g., N-Boc-L-tyrosine methyl ester) using a strong base like sodium hydride (NaH) in tetrahydrofuran (THF).
- Alkylation with methyl iodide (CH$$_3$$I) introduces the methyl group at the alpha-position, yielding N-Boc-O-benzyl-alpha-methyl-L-tyrosine derivatives.
b. Stereoselectivity and Purification:
- The stereochemistry at the alpha-carbon is preserved during this process, with enantioselectivity maintained through controlled reaction conditions.
- Purification involves chromatography and recrystallization, with IR and NMR spectra confirming the structure.
Formation of the Boc-O-benzyl-alpha-methyl-D-tyrosine
a. Stereochemical Considerations:
- The synthesis of the D-enantiomer involves starting from D-tyrosine or stereospecific synthetic steps to invert stereochemistry.
- Enzymatic or chiral auxiliary methods can be employed to ensure stereochemical fidelity.
b. Final Assembly and Purification:
- The protected amino acid is purified via column chromatography or recrystallization.
- IR spectra exhibit characteristic carbamate and ether bands, while NMR confirms the presence of the methyl, aromatic, and protecting groups.
Data Tables Summarizing Key Reaction Conditions and Yields
| Step | Reagents | Solvent | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|
| Tyrosine protection | (Boc)$$_2$$O, base | DCM/THF | Room temp, 2–4 h | 85–90 | IR (carbamate ~1690 cm$$^{-1}$$), NMR |
| Benzylation | Benzyl bromide, NaOH | Water/ethanol | pH ≥ 9, 1–2 h | 80–85 | IR (C–O ether ~1117 cm$$^{-1}$$), NMR |
| Alpha-methylation | CH$$_3$$I, NaH | THF | 0°C to RT, overnight | 75–85 | NMR (methyl at alpha), IR |
| Final deprotection and purification | - | - | Chromatography | >70 | Confirmed by spectral data |
Research Discoveries and Innovations
Mild Protection Strategies:
Recent studies emphasize the importance of mild reaction conditions to prevent racemization and improve yield, such as using buffered solutions for Boc protection and employing phase-transfer catalysts for benzylation.Selective Alkylation Techniques:
Use of enolate chemistry under controlled conditions allows for regioselective alpha-methylation with high stereochemical fidelity, as demonstrated in recent peptide synthesis research.Green Chemistry Approaches: Alternative solvents like ethyl acetate and tert-butyl acetate have been explored to replace chlorinated solvents, reducing environmental impact without compromising efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-O-benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd-C).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Hydrogen gas, Pd-C
Substitution: TFA, catalytic hydrogenation
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .
Scientific Research Applications
Boc-O-benzyl-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it is used to study protein-protein interactions and enzyme mechanisms . In medicine, it is used in the development of peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Boc-O-benzyl-alpha-methyl-D-Tyr involves the protection of the amino and hydroxyl groups, which prevents unwanted side reactions during peptide synthesis . The Boc group is cleaved under acidic conditions, while the benzyl group is removed using catalytic hydrogenation . This allows for the selective deprotection of the compound, enabling the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-O-benzyl-alpha-methyl-D-Tyr with analogous tyrosine derivatives, focusing on structural features, stability, and applications:
Key Comparisons:
However, it may improve conformational control in peptide design . In contrast, Boc-D-Tyr(Bzl, 3-NO₂)-OH features a nitro group at the 3-position, which may interfere with hydrogen bonding but enhance stability in oxidative environments .
Stability Under Acidic Conditions: Boc-Tyr(Bzl)-OH (L-form) is prone to benzyl group migration from the phenolic oxygen to the aromatic ring during repeated TFA treatments, limiting its utility in long peptide syntheses .
Stereochemical Considerations :
- The D-configuration in this compound renders it resistant to proteolytic degradation, making it valuable for designing bioactive peptides with extended half-lives .
- L-configured analogs (e.g., Boc-MeTyr(Bzl)-OH) are more commonly used in natural peptide sequences but lack this enzymatic stability .
Synthetic Applications: this compound is favored in peptidomimetics and β-turn stabilizers due to its restricted backbone flexibility . Boc-D-Tyr(Bzl, 3-NO₂)-OH’s nitro group enables selective modifications, such as photo-crosslinking or fluorescence labeling, in advanced peptide engineering .
Research Findings and Limitations
Reactivity in C-N Bond Cleavage :
N-Benzyl-N-Boc amides (structurally related to this compound) undergo efficient C-N bond cleavage under Cs₂CO₃ catalysis in DMSO, enabling esterification or transamidation. However, the alpha-methyl group in this compound may slow such reactions due to steric effects .- Synthetic Challenges: No evidence directly addresses the synthesis of the D-isomer of Boc-MeTyr(Bzl)-OH. Its preparation likely mirrors L-isomer protocols but requires enantioselective methods or chiral resolution .
Purity and Characterization : Per guidelines in , intermediates in the synthesis of this compound (e.g., unprotected precursors) must be rigorously characterized to confirm identity and purity, especially given the risk of benzyl migration .
Q & A
Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?
- Methodological Answer : Disclose synthesis hazards (e.g., toxic reagents) and animal ethics approvals (IACUC). Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details in main text vs. supplementary data) . Use Sex and Gender Equity in Research (SAGER) guidelines if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
